4-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. The process includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring is introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride.
Attachment of the bromophenoxy group: This step involves the nucleophilic substitution of a bromophenol derivative with a suitable leaving group.
Final coupling: The final step involves coupling the intermediate with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLENE)AMINO]-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-({5-[(2-BROMOPHENOXY)METHYL]-2-FUROYL}AMINO)-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H23BrN4O4 |
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Molecular Weight |
475.3 g/mol |
IUPAC Name |
4-[[5-[(2-bromophenoxy)methyl]furan-2-carbonyl]amino]-1-ethyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H23BrN4O4/c1-3-11-23-21(28)19-16(12-26(4-2)25-19)24-20(27)18-10-9-14(30-18)13-29-17-8-6-5-7-15(17)22/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,28)(H,24,27) |
InChI Key |
CGRJHJMUVWPYFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Br)CC |
Origin of Product |
United States |
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